

Physical and chemical properties of ortho-anisidine

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Compound of Interest

Compound Name: *O*-Anisidine

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An In-depth Technical Guide to the Physical and Chemical Properties of **ortho-Anisidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **ortho-anisidine (o-anisidine)**, a significant chemical intermediate in various industries, including pharmaceuticals and dye manufacturing.^{[1][2]} This document consolidates key data, outlines its chemical behavior, and presents simplified workflows for its synthesis and metabolic activation.

General and Chemical Identifiers

ortho-Anisidine, also known as 2-methoxyaniline, is an aromatic amine with the chemical formula C_7H_9NO .^{[1][3]} It is one of three isomers of methoxy-containing aniline.^[3] Commercial samples are typically colorless to yellowish liquids that may darken to brown upon exposure to air and light due to oxidation.^{[3][4][5]}

Identifier	Value
IUPAC Name	2-Methoxyaniline[3]
CAS Number	90-04-0[3]
Molecular Formula	C ₇ H ₉ NO[6]
Molecular Weight	123.15 g/mol
Synonyms	o-Aminoanisole, 2-Aminoanisole, 2-Methoxy-1-aminobenzene, 2-Methoxyphenylamine[3][7]
EINECS Number	201-963-1[4]
UN Number	2431[3]
InChI Key	VMPITZXILSNTON-UHFFFAOYSA-N[3]

Physical Properties

The physical state of **ortho-anisidine** is dependent on purity and ambient temperature, appearing as a liquid or a crystalline solid. It possesses a characteristic mild, amine-like (or fishy) odor.[4][5]

Property	Value
Melting Point	3-6.2 °C[3][4][8][9]
Boiling Point	224-225 °C[3][4][8][9]
Density	1.092 g/mL at 25 °C[4][8]
Vapor Density	4.25 (Air = 1)[10][11][12]
Vapor Pressure	10 Pa at 20 °C[10]; <0.1 mmHg at 25 °C[9]
Refractive Index	n _{20/D} 1.574[4][13]
LogP (Octanol/Water Partition Coefficient)	1.18[5][10]
pKa	4.52 - 4.53 at 25 °C[4][9][10]

Solubility

ortho-Anisidine exhibits limited solubility in water but is miscible with many common organic solvents.

Solvent	Solubility
Water	Slightly soluble; 13-15 g/L at 20-25 °C[3][4][8][10]
Organic Solvents	Soluble/Miscible in ethanol, diethyl ether, acetone, and benzene[3][4][14]
Acids	Soluble in dilute inorganic acids[8][13]

Safety and Stability

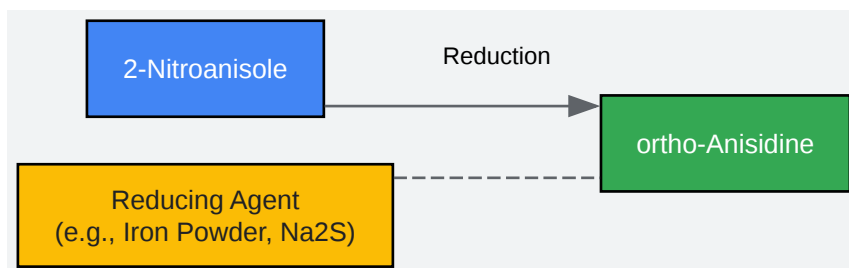
ortho-Anisidine is a combustible and toxic compound requiring careful handling. It is sensitive to air, light, and heat, which can cause it to darken.[4][15] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B, possible human carcinogen.[3][16]

Property	Value
Flash Point	100-107 °C (closed cup)[10][11]
Auto-ignition Temperature	415 °C[11][12]
Stability	Stable under standard conditions, but sensitive to air and light.[4][7][13]
Incompatibility	Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[4][13][15] It may also attack some forms of plastic and rubber.[4][15]
Hazard Class	6.1 (Toxic)[9]

Chemical Properties and Reactivity

As a primary aromatic amine, **ortho-anisidine**'s reactivity is centered on the amino group. It is a basic compound that undergoes typical acid-base reactions.^[10] Its primary industrial application is as an intermediate in the synthesis of azo dyes and pigments.^{[1][2]}

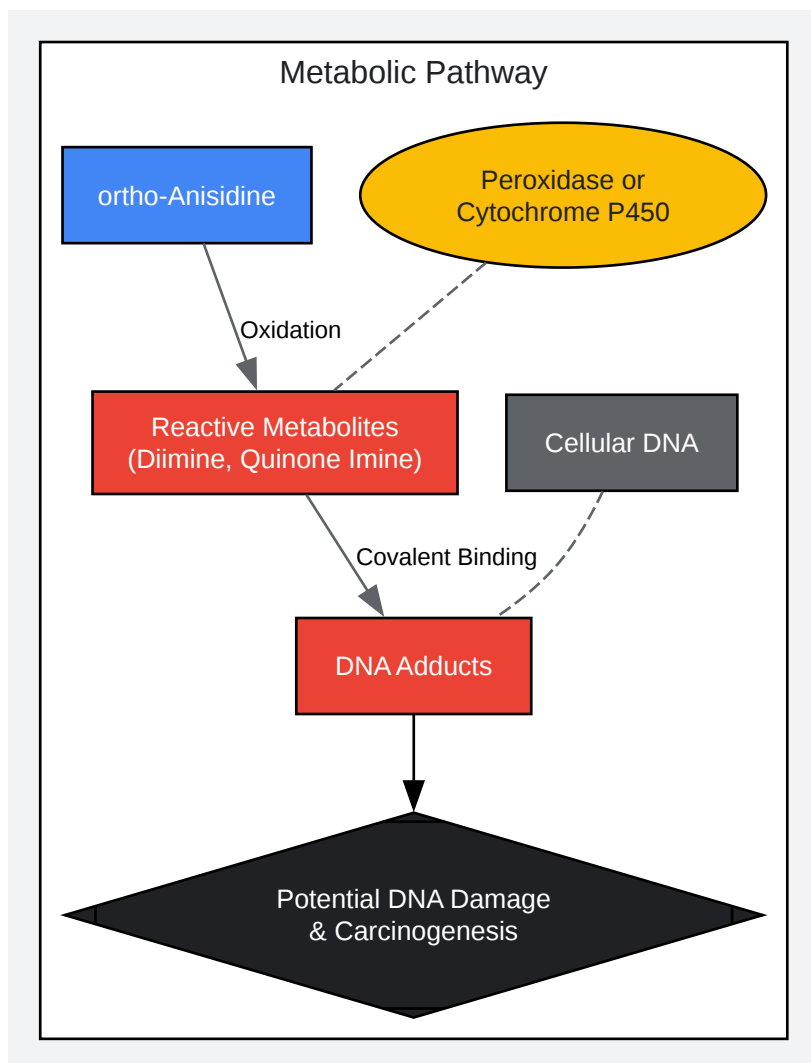
The synthesis of **ortho-anisidine** commonly involves the chemical reduction of 2-nitroanisole, using reagents like iron powder or sodium sulfide, or through catalytic hydrogenation.^{[2][13]}



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Caption: General synthesis workflow for **ortho-Anisidine**.

Metabolically, **ortho-anisidine** can be oxidized by enzymes such as horseradish peroxidase and cytochrome P450 isozymes.^{[4][17]} This process generates reactive intermediates like diimine and quinone imine, which can covalently bind to DNA, forming adducts.^{[10][18]} This mechanism is believed to be relevant to its genotoxicity and carcinogenicity.^{[4][5]}



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Caption: Metabolic activation of **ortho-Anisidine** leading to DNA damage.

Experimental Protocols

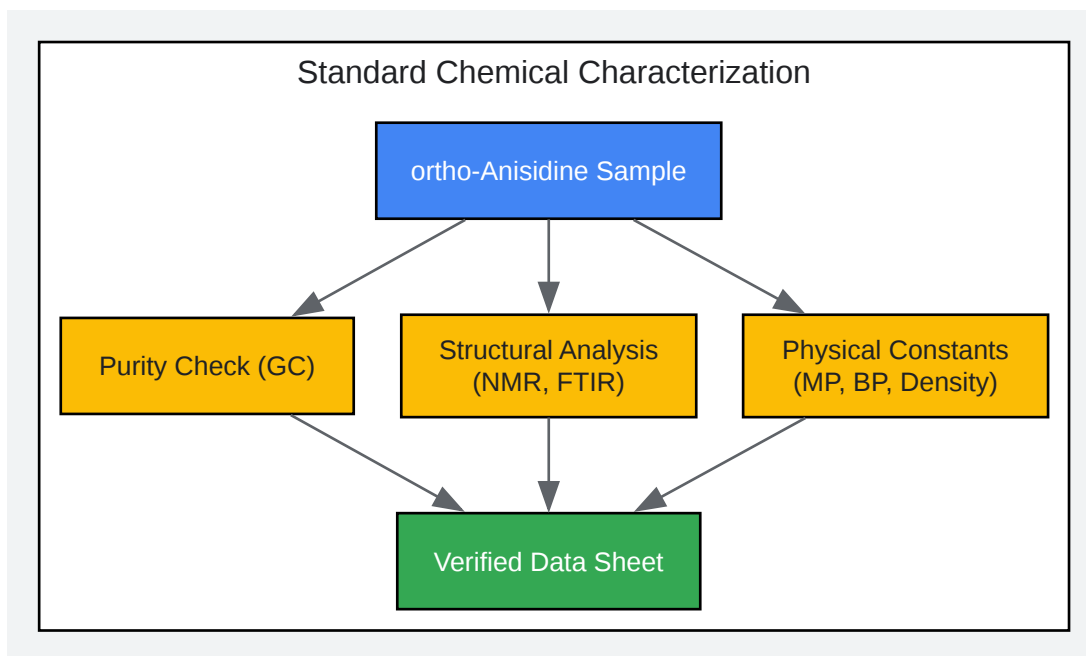
While the provided literature does not contain detailed, step-by-step experimental protocols for the determination of each physical property, these values are typically ascertained using well-established, standard laboratory methodologies.

- **Purity Analysis:** The purity of **ortho-anisidine** is commonly determined by Gas Chromatography (GC), often specified as a minimum of 98%. A standard GC protocol would involve dissolving a known quantity of the sample in a suitable solvent, injecting it into the

gas chromatograph, and analyzing the resulting chromatogram to quantify the area percentage of the **ortho-anisidine** peak relative to any impurities.

- **Melting Point Determination:** The melting point range is measured using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.
- **Boiling Point Determination:** The boiling point is determined at atmospheric pressure using distillation. The temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point.
- **Spectroscopic Analysis (FTIR, NMR, UV-Vis):** Structural confirmation and functional group analysis are performed using standard spectroscopic techniques.
 - **FTIR (Fourier-Transform Infrared) Spectroscopy:** Would be used to identify characteristic vibrational frequencies, such as N-H stretches of the primary amine and C-O stretches of the methoxy group.
 - **NMR (Nuclear Magnetic Resonance) Spectroscopy:** ^1H and ^{13}C NMR would be used to confirm the chemical structure by analyzing the chemical shifts and coupling patterns of the aromatic and methyl protons and carbons.
 - **UV-Vis (Ultraviolet-Visible) Spectroscopy:** Would determine the wavelengths of maximum absorbance (λ_{max}), providing information about the electronic transitions within the molecule.

The workflow for chemical characterization generally follows a standardized process.



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Caption: General workflow for the characterization of a chemical sample.

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